4-Bromo-3,5-difluorobenzodifluoride

CAS No.: 1807026-08-9

Cat. No.: VC2757488

Molecular Formula: C7H3BrF4

Molecular Weight: 243 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1807026-08-9 |

|---|---|

| Molecular Formula | C7H3BrF4 |

| Molecular Weight | 243 g/mol |

| IUPAC Name | 2-bromo-5-(difluoromethyl)-1,3-difluorobenzene |

| Standard InChI | InChI=1S/C7H3BrF4/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2,7H |

| Standard InChI Key | ZOLSQZSMNAKPLU-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1F)Br)F)C(F)F |

| Canonical SMILES | C1=C(C=C(C(=C1F)Br)F)C(F)F |

Introduction

Chemical Identity and Structure

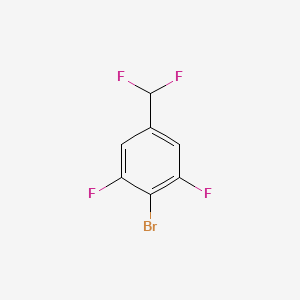

4-Bromo-3,5-difluorobenzodifluoride (CAS number 1807026-08-9) is a multi-halogenated benzene derivative characterized by the presence of bromine and fluorine substituents on a benzene ring. Its molecular formula is C7H3BrF4 with a molecular weight of 243 g/mol. The compound is also known by its IUPAC name 2-bromo-5-(difluoromethyl)-1,3-difluorobenzene .

The structural configuration includes a benzene ring with bromine at position 4, fluorine atoms at positions 3 and 5, and a difluoromethyl group. This arrangement creates a unique electronic distribution that influences its chemical reactivity and applications.

Table 1: Basic Identification Information

| Parameter | Information |

|---|---|

| CAS Number | 1807026-08-9 |

| Molecular Formula | C7H3BrF4 |

| Molecular Weight | 243 g/mol |

| IUPAC Name | 2-bromo-5-(difluoromethyl)-1,3-difluorobenzene |

| SMILES | C1=C(C=C(C(=C1F)Br)F)C(F)F |

| InChI | InChI=1S/C7H3BrF4/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2,7H |

| InChIKey | ZOLSQZSMNAKPLU-UHFFFAOYSA-N |

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 242.94270 | 154.4 |

| [M+Na]+ | 264.92464 | 156.2 |

| [M+NH4]+ | 259.96924 | 157.1 |

| [M+K]+ | 280.89858 | 155.1 |

| [M-H]- | 240.92814 | 150.6 |

| [M+Na-2H]- | 262.91009 | 155.1 |

| [M]+ | 241.93487 | 152.4 |

| [M]- | 241.93597 | 152.4 |

These collision cross-section values, derived from mass spectrometry data, provide insights into the three-dimensional structural characteristics of the molecule and its various ionic forms .

Chemical Reactivity

The chemical reactivity of 4-Bromo-3,5-difluorobenzodifluoride is predominantly determined by its halogen substituents:

-

The bromine atom serves as an excellent leaving group, making it suitable for various substitution reactions, particularly metal-catalyzed cross-couplings such as Suzuki, Negishi, or Stille reactions.

-

The fluorine atoms at positions 3 and 5 create an electron-deficient aromatic system, potentially activating the ring toward nucleophilic aromatic substitution reactions.

-

The difluoromethyl group (CHF2) provides additional reactivity options and can undergo various transformations, including hydrolysis to form carboxylic acid derivatives under certain conditions.

This reactivity profile makes 4-Bromo-3,5-difluorobenzodifluoride a versatile building block for constructing more complex molecular structures.

Applications and Research Significance

Based on its structure and the known applications of similar halogenated aromatic compounds, 4-Bromo-3,5-difluorobenzodifluoride has several potential applications:

-

Pharmaceutical Intermediate: The compound can serve as a building block in the synthesis of pharmaceutical compounds, particularly those requiring fluorinated moieties. Fluorinated compounds often exhibit enhanced metabolic stability and improved pharmacokinetic properties.

-

Agrochemical Development: Halogenated aromatics are common structural motifs in various pesticides and herbicides, where the presence of fluorine can enhance stability and bioactivity.

-

Materials Science: The compound may find applications in the development of fluorinated materials with unique properties, such as liquid crystals, polymers, or specialty coatings.

-

Synthetic Building Block: Its reactive bromine site and multiple fluorine substituents make it valuable in constructing more complex molecules through various coupling and substitution reactions.

Related Compounds

Several structurally related compounds with the same molecular formula (C7H3BrF4) have been identified in chemical databases :

Table 3: Related Compounds with Formula C7H3BrF4

| Compound | InChIKey |

|---|---|

| 2-Bromo-3,5-difluorobenzodifluoride | Not provided in search results |

| 2-Bromo-1-(difluoromethyl)-3,5-difluorobenzene | DPUMTGSJQIIFBE-UHFFFAOYSA-N |

| 2-Bromo-1-(difluoromethyl)-3,4-difluorobenzene | DCVGCLUZHMTPMX-UHFFFAOYSA-N |

| 2,3,4,5-tetrafluorobenzyl bromide | WTKVWOHBTGWNEO-UHFFFAOYSA-N |

| 1-bromo-4-(difluoromethyl)-2,5-difluorobenzene | XTGNEVHXMFTHIC-UHFFFAOYSA-N |

| 4-bromo-2-fluorobenzotrifluoride | OEPBVXQEVBURGC-UHFFFAOYSA-N |

| 5-bromo-2-fluorobenzotrifluoride | AJLIJYGWAXPEOK-UHFFFAOYSA-N |

These compounds share similar chemical properties and may have overlapping applications in organic synthesis, pharmaceutical development, and materials science.

Comparison with Other Halogenated Benzenes

When compared to other halogenated benzene derivatives, 4-Bromo-3,5-difluorobenzodifluoride exhibits unique properties due to its specific substitution pattern. For instance, 4-Bromo-3-fluoroiodobenzene (CAS 136434-77-0) contains different halogens (iodine, fluorine, and bromine) and is used as a synthesis intermediate for carbazole derivatives, APIs, and liquid crystals .

Similarly, 1-Bromo-3,5-difluorobenzene (CAS 461-96-1) lacks the difluoromethyl group and has been used in the synthesis of 4-bromo-2,6-difluorobenzoic acid . The presence of the difluoromethyl group in 4-Bromo-3,5-difluorobenzodifluoride likely confers different reactivity and physical properties compared to these related compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume